molecular formula C22H19N5O B2962912 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921074-19-3

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2962912
CAS RN: 921074-19-3
M. Wt: 369.428
InChI Key: ZQSCAQDJJJZFCO-UHFFFAOYSA-N
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Description

The compound “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains a tolyl group, a tetrazol group, and a biphenyl group . Tolyl groups are functional groups related to toluene and are commonly found in diverse chemical compounds . They are considered nonpolar and hydrophobic groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrazol ring and the coupling of the different components. The tolyl groups could potentially be introduced into the compound through Williamson etherification or C-C coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tolyl, tetrazol, and biphenyl groups. The tolyl groups have the general formula CH3C6H4−R, and their position relative to the methyl and R substituent on the aromatic ring can generate three possible structural isomers .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tolyl groups in the compound could potentially act as leaving groups in nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tolyl groups could make the compound nonpolar and hydrophobic .

Scientific Research Applications

Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides

A study on the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives, which are structurally similar to the compound , demonstrated their potential applications due to bactericidal, pesticidal, herbicidal, and antimicrobial activities. This method offers advantages in terms of efficiency and reaction time over traditional synthesis methods (Jun Hu et al., 2011).

Antiallergic Agents

Research into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has shown significant antiallergic activity, suggesting the potential of tetrazole derivatives in developing new antiallergic medications. One compound in this series demonstrated high potency in an animal model, indicating the scope for clinical application (Y. Honma et al., 1983).

Ni(II) Complexes with Schiff Base Ligands

A study on Ni(II) complexes with ligands containing pyrazole and tetrazole moieties showed that these complexes have reasonable cytotoxicities against various cancer cell lines. This research indicates the potential application of such compounds in cancer therapy (Hui Yu et al., 2017).

Synthesis and Crystal Structure

Research on N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound structurally related to the one , highlights the importance of crystal structure analysis in understanding compound properties. The study provides insights into the molecular arrangement and interactions, critical for designing compounds with desired physical and chemical properties (Vasu et al., 2004).

properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-16-7-13-20(14-8-16)27-21(24-25-26-27)15-23-22(28)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSCAQDJJJZFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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